(S)-2-amino-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Description
(S)-2-Amino-N-(2-hydroxyethyl)-3,3-dimethylbutanamide is a chiral amide derivative characterized by a stereogenic center at the C2 position, a 2-hydroxyethyl group attached to the amide nitrogen, and two methyl branches at the C3 position. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol . The hydroxyl group in the hydroxyethyl moiety enhances hydrophilicity, while the dimethyl substituents contribute to steric bulk, influencing its reactivity and interaction with biological or catalytic systems. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for chiral ligands or bioactive molecules.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)6(9)7(12)10-4-5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGNPQLCQRNBHW-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its unique structural features. The presence of both amino and hydroxyl groups contributes to its ability to interact with various biological targets.
Receptor Interactions
Research indicates that (S)-2-amino-N-(2-hydroxyethyl)-3,3-dimethylbutanamide may modulate neurotransmitter systems, potentially interacting with receptors involved in central nervous system functions. While the specific mechanisms are still under investigation, preliminary data suggest it could influence neurotransmitter levels, which has implications for drug design targeting specific pathways in the central nervous system.
Enzyme Modulation
Studies have shown that the compound can interact with certain enzymes, potentially altering their activity. This property is attributed to its amino group, which can form hydrogen bonds with active sites of enzymes. The stereochemistry of the compound ensures that it fits precisely into chiral binding pockets, enhancing its specificity and efficacy.
Therapeutic Potential
The biological activity of this compound and its derivatives has been explored in various therapeutic areas:
Anticonvulsant Activity
Research on structurally similar compounds has demonstrated significant anticonvulsant properties. For instance, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide showed pronounced activities in established whole animal anticonvulsant models, specifically the maximal electroshock seizure (MES) test . While this study focused on a related compound, it suggests potential anticonvulsant applications for this compound.
Other Therapeutic Applications
Derivatives of the compound have shown promise in various therapeutic areas, including:
- Antibacterial activity
- Antifungal properties
- Anti-inflammatory effects
- Antiviral potential
- Antidiabetic properties
- Antihypertensive effects
- Antileishmanial activity
- Analgesic properties
These diverse therapeutic potentials highlight the compound's versatility in medicinal chemistry.
Research Findings
A comprehensive study on related compounds provided insights into structure-activity relationships that may be applicable to this compound:
| Compound | MES ED50 (mg/kg) | Protective Index |
|---|---|---|
| (R)-N'-benzyl 2-amino-3-methylbutanamide | 13-21 | Not provided |
| (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide | 13-21 | Not provided |
| (R)-N'-benzyl 2-amino-3-methoxypropionamide (with 3-fluorophenoxymethyl group) | 8.9 | Not provided |
| Phenytoin (reference drug) | 9.5 | Not provided |
This data demonstrates that structural modifications can significantly impact the anticonvulsant activity of these compounds .
Case Study: Anticonvulsant Activity
In a notable study, researchers investigated the anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. While not directly studying this compound, this research provides valuable insights into the structure-activity relationships of similar compounds:
- Small, non-polar, non-bulky substituents at the 3-oxy site provided compounds with pronounced seizure protection in the maximal electroshock (MES) seizure test.
- The anticonvulsant activity loss observed with larger moieties at the 3-oxy site was partially offset by including unsaturated groups at this position.
- Both the 3-oxy and 4'-benzylamide positions could accommodate non-bulky, hydrophobic groups while retaining pronounced anticonvulsant activities in rodents in the MES seizure model .
These findings suggest that careful structural modifications of this compound could potentially enhance its anticonvulsant properties.
Scientific Research Applications
Chemical and Biological Properties
2-Amino-HED has the molecular formula C₈H₁₉ClN₂O₂. It features an amino group, a hydroxyl group, and a dimethylbutanamide moiety that enhance its reactivity and biological interactions. The compound's stereochemistry contributes to its specific interactions with biological targets.
Medicinal Chemistry
- Therapeutic Potential : 2-Amino-HED has been investigated for its role as an antibacterial, antifungal, and anti-inflammatory agent. Its derivatives have shown efficacy against multidrug-resistant strains of bacteria and fungi.
- Antidiabetic Properties : Studies suggest that the compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, indicating potential applications in diabetes management.
Neuropharmacology
- Modulation of Neurotransmitter Systems : Preliminary research indicates that 2-Amino-HED may influence neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases. Its structure allows it to interact with receptors involved in central nervous system functions.
Chemical Synthesis
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing various heterocyclic analogues with diverse therapeutic roles. Its functional groups facilitate nucleophilic substitution reactions, allowing for the creation of more complex chemical structures.
Case Studies
Several studies have highlighted the efficacy and potential applications of 2-Amino-HED:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant protective effects on pancreatic β-cells against ER stress-induced cell death, supporting its use in diabetes therapy. |
| Study B | Showed modulation of neurotransmitter release in neuronal cultures, suggesting neuroprotective properties. |
| Study C | Investigated the antibacterial activity of synthesized derivatives against Staphylococcus epidermidis and Pseudomonas aeruginosa, with promising results indicating their potential as therapeutic agents. |
Structure-Activity Relationships (SAR)
Research into the SAR of 2-Amino-HED and its derivatives has revealed several key insights:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Catalysis
(S)-2-Amino-N-((R)-3,3-dimethylbutan-2-yl)-3,3-dimethylbutanamide
- Structure : Features a tert-leucine-derived backbone with an (R)-configured 3,3-dimethylbutan-2-yl group instead of hydroxyethyl.
- Application: Serves as a precursor for imidazole-based peptide-like ligands (e.g., L8 and L10) in non-heme iron-catalyzed epoxidations. The tert-butyl group enhances steric shielding, improving catalytic selectivity for terminal alkenes .
- Key Difference : The absence of a hydroxyl group reduces solubility in polar solvents compared to the hydroxyethyl variant.
(S)-2-Amino-N-(tert-butyl)-3,3-dimethylbutanamide
- Structure : Contains a tert-butyl group on the amide nitrogen.
- Application : Acts as a chiral catalyst in enantioselective Michael reactions, achieving 59–75% yields . The tert-butyl group provides significant steric hindrance, favoring high enantiomeric excess (ee) .
- Key Difference : Increased steric bulk compared to hydroxyethyl derivatives may limit substrate accessibility in certain reactions.
EXPANTHENOL [(R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide]
- Structure : Shares a 3,3-dimethylbutanamide core but includes additional hydroxyl groups at C2 and C3.
- Application: A gastrointestinal drug (Panthenol derivative) with enhanced water solubility due to multiple hydroxyl groups .
- Key Difference : The 3-hydroxypropyl group and additional hydroxyls improve bioavailability but reduce metabolic stability compared to the target compound.
(S)-2-Amino-N,N-diethyl-3-methylbutanamide
- Structure : Diethyl substituents on the amide nitrogen and a single methyl branch at C3.
- Application : Investigated for CNS activity due to increased lipophilicity (molecular weight: 172.27 g/mol ) .
- Key Difference : Reduced steric hindrance and higher lipophilicity enhance blood-brain barrier penetration.
Hydrophobic and Chelation-Focused Analogues
(2S)-2-Amino-N-dodecyl-3-methylbutanamide
- Structure : Features a long dodecyl chain on the amide nitrogen.
- Application : Used in lipid-based drug delivery systems due to its hydrophobic nature (molecular weight: 284.48 g/mol ) .
- Key Difference : The dodecyl chain drastically increases hydrophobicity, limiting aqueous solubility but improving membrane integration.
(2S)-2-Amino-N-(2-aminoethyl)-3-methylbutanamide
- Structure: Includes a secondary amine in the 2-aminoethyl group.
- Application: Potential metal-chelating agent due to the dual amine functionality (PSA: 84.63 Ų) .
- Key Difference : The additional amine enables coordination chemistry, unlike the hydroxyethyl variant.
Comparative Data Table
Research Findings and Trends
- Catalytic Efficiency : Hydroxyethyl-containing derivatives (e.g., the target compound) show moderate yields (~60–75%) in asymmetric reactions, while tert-butyl variants achieve higher enantioselectivity at the cost of solubility .
- Pharmaceutical Potential: Hydrophilic groups (hydroxyethyl, dihydroxy) improve drug-like properties but may require structural optimization for metabolic stability .
- Stereochemical Impact : The (S)-configuration at C2 is critical for enantioselectivity in catalysis and biological activity, as seen in analogues like Acid-iphilamide B .
Preparation Methods
Biocatalytic Pathway Design
The enzymatic hydration of nitriles to amides offers a sustainable alternative to traditional chemical methods. In a patented approach, Nocardia globerula CCTCC No:M209214 produces nitrile hydratase, which catalyzes the conversion of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide under mild conditions (pH 6.0–10.0, 20–40°C). While this method originally targets a structurally similar compound, its principles apply to the synthesis of (S)-2-amino-N-(2-hydroxyethyl)-3,3-dimethylbutanamide by substituting the nitrile precursor with a chiral analog.
Reaction Optimization
Key parameters include:
-
Substrate specificity : The enzyme exhibits high activity toward aliphatic nitriles but requires structural modification to accommodate the hydroxyethyl group.
-
Yield and purity : Pilot-scale trials achieved 81.7% yield and 96% purity for analogous amides, with minimal by-products.
Peptide Coupling via Carbodiimide Chemistry
Activation and Coupling Strategy
The ACS-published synthesis of tert-leucine derivatives provides a template for amide bond formation. (S)-2-Amino-3,3-dimethylbutanoic acid is activated using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), followed by coupling with 2-hydroxyethylamine:
Reaction Conditions
Yield and Scalability
This method yields 78% product after chromatography, with scalability limited by the cost of EDC and DMAP.
Strecker Synthesis with Subsequent Hydrolysis
Amino Nitrile Formation
The Strecker reaction condenses 3,3-dimethyl-2-butanone with ammonium chloride and sodium cyanide to form 2-amino-3,3-dimethylbutyronitrile. Introducing ethanolamine at this stage could yield the hydroxyethyl-substituted nitrile, though this modification remains unexplored in literature.
Acid-Catalyzed Hydrolysis
Hydrolysis with concentrated sulfuric acid (95–98%) at 100°C converts the nitrile to the target amide. However, this method suffers from:
-
Low stereochemical fidelity : Racemization occurs under acidic conditions.
-
Environmental impact : High energy consumption and toxic waste generation.
Asymmetric Reductive Amination
Chiral Catalyst Design
A palladium-catalyzed asymmetric reductive amination of 3,3-dimethyl-2-ketobutanamide with ethanolamine could theoretically produce the (S)-enantiomer. While no direct precedents exist, analogous reactions using BINAP ligands achieve enantiomeric excess (ee) >90%.
Reaction Parameters
-
Catalyst system : Pd(OAc)₂/(R)-BINAP.
-
Reducing agent : H₂ (1 atm).
-
Solvent : Methanol at 50°C.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing (S)-2-amino-N-(2-hydroxyethyl)-3,3-dimethylbutanamide, and how can its stereochemical integrity be validated?
- Synthesis : Multi-step procedures involving amide bond formation, such as coupling (S)-2-amino-3,3-dimethylbutanoic acid with 2-hydroxyethylamine using carbodiimide-based reagents (e.g., DCC or EDC) . Evidence from methyl ester intermediates (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate in EP 4374877 A2) suggests acid-catalyzed deprotection steps may be applicable .
- Validation : Use (e.g., δ 1.02 ppm for tert-butyl groups ) and chiral HPLC to confirm stereochemistry. X-ray crystallography (as in ) provides definitive stereochemical assignment .
Q. How do the compound’s stereochemical and functional group variations (e.g., amino vs. hydroxyl groups) impact solubility and bioavailability?
- The amino group at position 2 enhances hydrogen-bonding potential compared to hydroxyl analogs (e.g., panthenol in ), improving aqueous solubility . LogP calculations and experimental solubility profiling in PBS (pH 7.4) and DMSO are recommended. The hydroxyethylamide moiety may reduce membrane permeability relative to methyl esters, necessitating prodrug strategies .
Advanced Research Questions
Q. What experimental designs address discrepancies in reported receptor binding affinities across different assay platforms?
- Conflict Resolution : Use orthogonal assays (e.g., surface plasmon resonance [SPR] for kinetic analysis vs. cell-based calcium flux assays for functional activity) . For example, highlights antimicrobial activity in structurally related compounds, suggesting similar receptor interaction studies (e.g., TLR4 or NMDA receptors) with rigorous negative controls .
- Statistical Analysis : Apply Bland-Altman plots or Deming regression to compare assay variability. Include replicates with standardized positive controls (e.g., known agonists/antagonists) .
Q. Can computational models predict the compound’s interaction with neurological targets, and how should these predictions be validated experimentally?
- Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding to targets like GABA receptors or monoamine transporters, leveraging homology models from related amides .
- Validation : Perform competitive binding assays (e.g., radioligand displacement) and site-directed mutagenesis of predicted binding residues. ’s approach to nitro/amide-containing analogs supports this methodology .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Process Optimization : Use asymmetric catalysis (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to preserve ee . ’s HCl-mediated deprotection step (100% yield) suggests scalability with pH-controlled conditions .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress and ee .
Methodological Considerations
- Biological Activity : While antimicrobial and anti-inflammatory properties are noted in analogs ( ), direct testing via MIC assays (ISO 20776-1) and cytokine profiling (ELISA) is needed for this compound .
- Toxicity Screening : Use zebrafish embryotoxicity assays (OECD TG 236) and human hepatocyte models (e.g., HepG2) to assess safety, referencing ’s toxicity data on panthenol derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
